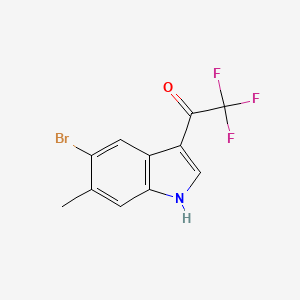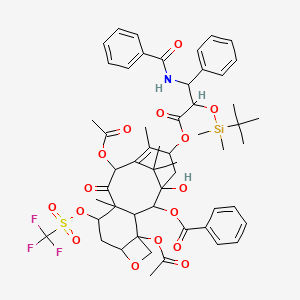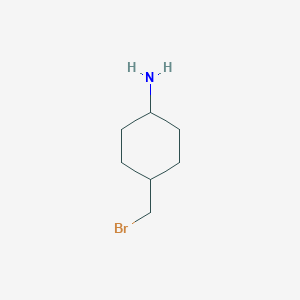
1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-6-metil-3-indolil)-2,2,2-trifluoroetanona es un compuesto orgánico sintético que pertenece a la familia del indol. Los indoles son compuestos orgánicos aromáticos heterocíclicos que se estudian ampliamente debido a su presencia en muchos productos naturales y productos farmacéuticos. La estructura del compuesto incluye un átomo de bromo, un grupo metilo y una porción de trifluoroetanona unida al anillo de indol, que puede conferir propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(5-Bromo-6-metil-3-indolil)-2,2,2-trifluoroetanona típicamente implica los siguientes pasos:
Metilación: El grupo metilo se puede introducir en la posición 6 utilizando yoduro de metilo y una base como carbonato de potasio.
Adición de trifluoroetanona: El paso final implica la adición de un grupo trifluoroetanona, que se puede lograr utilizando anhídrido trifluoroacético en presencia de un catalizador como el cloruro de aluminio.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la optimización de las condiciones de reacción para obtener mayores rendimientos y la garantía de la pureza del producto final mediante técnicas de cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(5-Bromo-6-metil-3-indolil)-2,2,2-trifluoroetanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio u óxido de cromo.
Reducción: La reducción se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El átomo de bromo se puede sustituir con otros grupos utilizando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Gas hidrógeno con paladio sobre carbono.
Sustitución: Metóxido de sodio para la sustitución de metoxi.
Productos principales
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de los alcoholes correspondientes.
Sustitución: Formación de indoles sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Posible uso en el descubrimiento y desarrollo de fármacos.
Industria: Utilizado en la síntesis de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-(5-Bromo-6-metil-3-indolil)-2,2,2-trifluoroetanona dependería de su objetivo biológico específico. En general, los derivados del indol pueden interactuar con varias enzimas y receptores en el cuerpo, lo que lleva a la modulación de las vías biológicas. El grupo trifluoroetanona puede mejorar la capacidad del compuesto para penetrar las membranas celulares e interactuar con los objetivos intracelulares.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(5-Bromo-3-indolil)-2,2,2-trifluoroetanona
- 1-(6-Metil-3-indolil)-2,2,2-trifluoroetanona
- 1-(5-Bromo-6-metil-3-indolil)-2,2,2-difluoroetanona
Singularidad
1-(5-Bromo-6-metil-3-indolil)-2,2,2-trifluoroetanona es única debido a la presencia de grupos bromo y metilo en el anillo de indol, combinado con la porción de trifluoroetanona. Esta combinación de grupos funcionales puede conferir una reactividad química y una actividad biológica distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C11H7BrF3NO |
|---|---|
Peso molecular |
306.08 g/mol |
Nombre IUPAC |
1-(5-bromo-6-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H7BrF3NO/c1-5-2-9-6(3-8(5)12)7(4-16-9)10(17)11(13,14)15/h2-4,16H,1H3 |
Clave InChI |
BENSEZZLWXDDFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Br)C(=CN2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)

![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)
![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)


![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)


![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)
![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)
